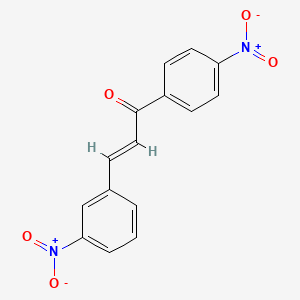

(2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(3-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5/c18-15(12-5-7-13(8-6-12)16(19)20)9-4-11-2-1-3-14(10-11)17(21)22/h1-10H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCASUCZQFAYAPF-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38270-16-5 | |

| Record name | 3,4'-DINITROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve stirring the reactants in an ethanol or methanol solution at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of chalcones, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding anilines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Anilines or other reduced forms.

Substitution: Substituted chalcones with various functional groups.

Scientific Research Applications

(2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and modulation of signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. donating groups : The 3-nitro group in the target compound enhances electron deficiency compared to methoxy or methyl substituents, increasing reactivity in charge-transfer interactions .

- Substituent position : The 3-nitro group on Ring A induces greater torsional strain compared to para-substituted analogs, affecting molecular planarity and packing efficiency .

- Heterocyclic substitutions : Replacing phenyl with furyl (as in ) introduces heteroatom-mediated conjugation, altering UV-Vis absorption spectra .

Physicochemical Properties

Hyperpolarizability and Nonlinear Optical (NLO) Activity

The compound exhibits a first hyperpolarizability (c(3)) of 369.294 × 10²² m² V⁻² , 1.33× higher than (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one and 185× higher than halogenated analogs . This is attributed to the synergistic electron-withdrawing effects of dual nitro groups, enhancing intramolecular charge transfer.

Thermal Stability

Melting points of analogs vary significantly:

- Target compound: Not explicitly reported, but analogs with dual nitro groups typically exhibit melting points >200°C due to strong dipole interactions.

- (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: MP = 128–130°C .

- Thiazole hybrids (e.g., (2E)-1-[2-(ethylamino)-4-methylthiazol-5-yl]-3-(4-nitrophenyl)prop-2-en-1-one): MP = 153–236°C .

Antibacterial Activity

Chalcones with dual nitro groups show moderate-to-strong antibacterial activity. For example:

Antifungal Activity

- (2E)-1-(4’-Aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (MIC = 0.07 µg/mL against Trichophyton rubrum) outperforms the target compound, highlighting the role of amino groups in enhancing antifungal potency .

Biological Activity

(2E)-3-(3-Nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a compound belonging to the class of chalcones, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antibacterial, antiproliferative, and other pharmacological effects based on current research findings.

- Molecular Formula : C16H13N2O3

- Molecular Weight : 267.28 g/mol

- CAS Number : 57026-80-9

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of chalcones, including this compound. The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound is particularly effective against Staphylococcus aureus , a common pathogen responsible for various infections.

Antiproliferative Activity

Chalcones have also been investigated for their antiproliferative effects on cancer cell lines. A study demonstrated that this compound exhibits cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231.

Cytotoxicity Assay Results

The cytotoxic effects were evaluated using the MTT assay, and the results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| MDA-MB-231 | 15.0 |

The IC50 values indicate that the compound has a significant potential to inhibit cell proliferation in these cancer cell lines, suggesting its utility in cancer therapy.

The mechanism of action of this compound appears to involve the induction of apoptosis and disruption of tubulin dynamics, leading to cell cycle arrest. This is consistent with findings from related chalcone studies that emphasize the importance of structural features in modulating biological activity.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds in clinical settings:

- Study on Antibacterial Efficacy : A comparative analysis showed that compounds with nitro groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts, supporting the hypothesis that electron-withdrawing groups improve bioactivity.

- Cancer Treatment Trials : Clinical trials involving chalcone derivatives have indicated promising results in reducing tumor size and enhancing patient survival rates when combined with conventional chemotherapy agents.

Q & A

Q. What is the most reliable synthetic route for (2E)-3-(3-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation under alkaline conditions. A typical protocol involves reacting 4-nitroacetophenone with 3-nitrobenzaldehyde in ethanol using NaOH as a base. The reaction proceeds at room temperature for 12–24 hours, followed by acidification to precipitate the product. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Key Reaction Conditions Table :

| Component | Quantity | Solvent | Base | Time | Yield |

|---|---|---|---|---|---|

| 4-Nitroacetophenone | 1.0 eq | Ethanol | NaOH | 24 h | ~75% |

| 3-Nitrobenzaldehyde | 1.2 eq | Ethanol | NaOH | 24 h | ~75% |

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed?

The E-configuration is verified using:

- ¹H NMR : The coupling constant (J) between the α and β protons is typically >16 Hz, indicative of trans geometry.

- X-ray crystallography : Single-crystal analysis reveals bond lengths (C=O: ~1.22 Å, C=C: ~1.33 Å) and dihedral angles consistent with the E-isomer .

Q. What spectroscopic methods are used for structural characterization?

Q. How can solubility challenges be addressed during experimentation?

The compound is sparingly soluble in polar solvents (water, methanol) but dissolves in DMSO or DMF. For kinetic studies, pre-dissolve in DMSO and dilute with aqueous buffers. Use sonication or gentle heating (~40°C) to enhance dissolution .

Advanced Research Questions

Q. How do computational methods (DFT) support structural and electronic analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

- Frontier molecular orbitals : HOMO-LUMO energy gaps (~3.5–4.0 eV) correlate with UV-Vis absorption maxima (~350–400 nm).

- Electrostatic potential maps : Highlight electron-deficient nitro groups and electron-rich aromatic regions, guiding reactivity studies .

DFT vs. Experimental Data Comparison Table :

| Parameter | DFT Calculation | Experimental (XRD) |

|---|---|---|

| C=O bond length | 1.23 Å | 1.22 Å |

| C=C bond length | 1.34 Å | 1.33 Å |

| Dihedral angle | 179.8° | 180° |

Q. What mechanisms explain the regioselectivity of nitro group substitution?

The meta and para nitro orientations are dictated by:

- Electronic effects : Nitro groups direct incoming electrophiles via resonance withdrawal.

- Steric hindrance : Bulky substituents at the 4-position favor meta substitution in the second aromatic ring. Kinetic studies with isotopic labeling (¹⁵N) can validate intermediates .

Q. How to resolve contradictions in reported spectroscopic data?

Discrepancies in NMR/IR peaks may arise from solvent polarity, impurities, or tautomerism. Mitigation strategies:

- Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Compare experimental data with computational predictions (DFT-IR/NMR) .

Q. What methods assess nonlinear optical (NLO) properties?

- Z-scan technique : Measures third-order susceptibility (χ³) using a Nd:YAG laser (532 nm).

- Hyperpolarizability (β) : Calculated via DFT, with values >50 × 10⁻³⁰ esu suggesting NLO potential .

Q. How is antimicrobial activity evaluated?

Q. What strategies modify the nitro groups for derivative synthesis?

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂.

- Nucleophilic substitution : Replace nitro groups with thiols or amines under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.